2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
CAS No.: 2549003-95-2
Cat. No.: VC11844125
Molecular Formula: C20H20N8
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549003-95-2 |
|---|---|
| Molecular Formula | C20H20N8 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
| Standard InChI | InChI=1S/C20H20N8/c1-15-23-18(13-19(24-15)28-8-4-7-22-28)26-9-11-27(12-10-26)20-14-21-16-5-2-3-6-17(16)25-20/h2-8,13-14H,9-12H2,1H3 |
| Standard InChI Key | VNWUMCKECPYFMA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5C=CC=N5 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5C=CC=N5 |
Introduction
Synthesis and Potential Biological Activities
While specific synthesis methods for 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline are not detailed in the available literature, the synthesis of similar compounds typically involves multi-step reactions. For instance, quinoxaline derivatives are often synthesized using chemoselective reactions or novel thiation methods .
The potential biological activities of this compound could be inferred from related structures:
-
Anticancer Activity: Quinoxaline derivatives have shown promise in inhibiting cancer cell growth through mechanisms like tyrosine kinase inhibition and apoptosis induction .
-
Antiviral Activity: Some quinoxaline compounds exhibit antiviral properties by modulating immune responses or inhibiting viral enzymes .
Research Findings and Future Directions
Given the lack of specific research on 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, future studies should focus on its synthesis, biological evaluation, and structure-activity relationship analysis. This could involve molecular docking studies to predict interactions with biological targets and in vitro assays to assess its pharmacological effects.
| Potential Research Directions | Description |
|---|---|
| Synthesis Optimization | Developing efficient synthesis routes to produce the compound in sufficient quantities for biological testing. |
| Biological Activity Screening | Evaluating the compound's effects on cancer cell lines or viral replication models. |
| Structure-Activity Relationship | Modifying the compound's structure to enhance its biological activity and specificity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume